
3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an indene moiety with a pyrazinone ring, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, which is then subjected to nucleophilic substitution reactions to introduce the pyrazinone moiety. Key steps in the synthesis may include:
Formation of the Indene Derivative: This can be achieved through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: The indene derivative undergoes nucleophilic substitution with a pyrazinone precursor under controlled conditions, often involving catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the pyrazinone ring.
1-methyl-1,2-dihydropyrazin-2-one: Contains the pyrazinone ring but lacks the indene moiety.
Uniqueness
3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to the combination of the indene and pyrazinone structures, which imparts distinct chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-yloxy)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-9-8-15-13(14(16)17)18-12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXYVGOMFRXSEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CCC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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